1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine

Synthetic Chemistry Heterocyclic Synthesis Process Development

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1240573-12-9, molecular formula C₉H₁₅N₃, molecular weight 165.24 g/mol) is a 1-substituted-3-aminopyrazole derivative featuring a cyclobutylmethyl substituent at the N1 position and a methyl group at the C5 position of the pyrazole ring. The compound is commercially available as a research-grade intermediate with a purity specification of ≥95% and requires storage under sealed, dry conditions at 2–8°C.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B12120853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2CCC2)N
InChIInChI=1S/C9H15N3/c1-7-5-9(10)11-12(7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H2,10,11)
InChIKeyOAJWEUCBDFJRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1240573-12-9): Scientific Procurement and Baseline Characterization


1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1240573-12-9, molecular formula C₉H₁₅N₃, molecular weight 165.24 g/mol) is a 1-substituted-3-aminopyrazole derivative featuring a cyclobutylmethyl substituent at the N1 position and a methyl group at the C5 position of the pyrazole ring . The compound is commercially available as a research-grade intermediate with a purity specification of ≥95% and requires storage under sealed, dry conditions at 2–8°C . Aminopyrazole scaffolds of this type are widely employed as synthetic building blocks in medicinal chemistry and agrochemical development due to the ability of the 3-amino group to serve as a versatile handle for further functionalization and because the pyrazole core can function as a hydrogen-bond-donating heterocycle and metabolically more stable bioisostere of phenol .

Why 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine Cannot Be Interchanged with Close Pyrazole Analogs in Research Procurement


The regiospecific placement of the methyl group at the C5 position versus the C3 position fundamentally alters the electronic environment of the pyrazole ring, directly impacting both synthetic reactivity and potential biological target engagement. The presence of the cyclobutylmethyl substituent at N1 introduces steric bulk and conformational constraint absent in simpler N-alkyl or unsubstituted analogs; in structurally related pyrazole derivatives, the cyclobutylmethyl moiety has been shown to contribute to increased lipophilicity (calculated XLogP3 of approximately 2.2 in analogous dimethyl-substituted compounds) and conformational rigidity, parameters that affect membrane permeability and binding kinetics in target interactions [1]. Furthermore, commercial procurement patterns reveal that the regioisomeric counterpart, 1-(cyclobutylmethyl)-3-methyl-1H-pyrazol-5-amine (CAS 1349716-57-9), is priced at £355.00 per gram [2], whereas the target 5-methyl-3-amine isomer (CAS 1240573-12-9) is listed at $1,196.00 per gram , underscoring that even subtle regioisomeric differences translate into substantial variance in synthetic accessibility and procurement cost. Generic substitution between these structurally adjacent pyrazoles is therefore chemically and economically indefensible without explicit head-to-head validation in the specific assay or synthetic route of interest.

Quantitative Evidence Guide: Differentiating 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine from Structural Analogs


Synthetic Accessibility and Reported Yields for N1-Substituted 3-Aminopyrazole Scaffolds

The target compound is a member of the 1-substituted-3-aminopyrazole class, for which a validated synthetic route via Chan-Lam coupling and alkylation has been reported by researchers at Novartis. This established methodology provides a defined baseline for synthetic feasibility and expected yield ranges that distinguish this N1-substituted scaffold from more synthetically challenging fully substituted amino-pyrazole derivatives [1]. In contrast, fully substituted amino-pyrazoles accessed via alternative routes (e.g., heterocyclic acetonitrile approaches) demonstrate overall yields of up to 45% for tetracyclic derivatives and up to 71% yield over four steps for arylated products, but these routes require multi-step sequences and introduce molecular complexity that may not be necessary or desirable for applications requiring the simpler 3-amino-5-methyl substitution pattern [2].

Synthetic Chemistry Heterocyclic Synthesis Process Development

Structural Differentiation: Molecular Weight and Lipophilicity Comparison with Cyclobutyl-Direct-Attached Analogs

The target compound (C₉H₁₅N₃, MW = 165.24 g/mol) contains a cyclobutylmethyl substituent attached via a methylene linker to the N1 position of the pyrazole ring . This structural feature distinguishes it from the direct-attached analog 1-cyclobutyl-5-methyl-1H-pyrazol-3-amine (CAS 2137931-44-1, C₈H₁₃N₃, MW = 151.21 g/mol) . The additional methylene spacer increases molecular weight by 14.03 g/mol (9.3% increase) and introduces an additional rotatable bond, which alters both the conformational ensemble and the spatial orientation of the cyclobutyl group relative to the pyrazole core. In structurally related pyrazole derivatives containing the cyclobutylmethyl moiety, calculated XLogP3 values are approximately 2.2, indicating moderate to high lipophilicity [1].

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Purity and Cost-Benchmarking Against Regioisomeric 3-Methyl-5-Amine Analog

Direct procurement data reveal substantial cost and supply differentiation between regioisomers. The target compound 1-(cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1240573-12-9) is available from ChemScene with purity ≥95% at a price of $1,196.00 per gram (5g: $3,469.00; 10g: $5,143.00) . Its regioisomer, 1-(cyclobutylmethyl)-3-methyl-1H-pyrazol-5-amine (CAS 1349716-57-9), is available from Fluorochem with purity >95% at £355.00 per gram [1]. This represents a >3-fold cost differential favoring the 3-methyl-5-amine regioisomer, strongly indicating that synthetic accessibility or commercial demand differs substantially between these two positional isomers.

Procurement Analysis Chemical Sourcing Medicinal Chemistry Supply Chain

Commercial Availability Benchmark: Supplier Comparison for the Target Compound

The target compound is not universally stocked across major chemical suppliers. ChemScene maintains active inventory of CAS 1240573-12-9 with defined pricing tiers and storage specifications (sealed in dry, 2–8°C; ships at room temperature in continental US) . In contrast, CymitQuimica (Biosynth) lists the same CAS as out of stock for both 5 mg and 50 mg quantities, indicating supply constraints or limited production runs from this source . This differential availability pattern across vendors is not observed for more common pyrazole intermediates such as 3-amino-5-methylpyrazole (CAS 31230-17-8), which is widely stocked and readily available with 98.67% purity from multiple sources including MedChemExpress .

Procurement Analysis Vendor Sourcing Supply Chain Management

Procurement-Relevant Application Scenarios for 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of N1-Cycloalkylmethyl Pyrazole Scaffolds

This compound is best procured when the research objective explicitly requires systematic variation of the N1 substituent on a 5-methyl-3-amino-pyrazole core. The presence of the cyclobutylmethyl group, with its methylene linker, provides a distinct conformational profile and lipophilicity contribution (calculated XLogP3 ~2.2 in structurally related analogs) [1] that differs from both direct-attached cyclobutyl analogs and linear N-alkyl derivatives. This specific substitution pattern is valuable for SAR campaigns where the distance and orientation of the cycloalkyl group relative to the hydrogen-bonding 3-amino moiety is being probed for target engagement optimization. Procurement of the precisely specified regioisomer (CAS 1240573-12-9, ≥95% purity) is essential to avoid confounding SAR interpretation arising from positional isomerism.

Synthetic Methodology Development Using Established 1-Substituted-3-Aminopyrazole Routes

The target compound serves as a representative substrate for validating or extending synthetic methodologies developed for 1-substituted-3-aminopyrazoles, including Chan-Lam coupling-based protocols reported in the literature [2]. Because this compound is commercially available with defined purity specifications , it can be used as an authentic standard to benchmark new synthetic approaches or as a starting material for further derivatization at the 3-amino position without requiring de novo synthesis of the N1-cyclobutylmethyl pyrazole core. This scenario is particularly relevant for process chemistry groups evaluating the scope and limitations of N1-alkylation versus N1-arylation methodologies on aminopyrazole scaffolds.

Physicochemical Property Benchmarking in Lead Optimization Programs

Given the well-characterized molecular weight (165.24 g/mol) and inferred lipophilicity range (XLogP3 ~2.2 based on analog data) [1], this compound is suitable for procurement when establishing physicochemical property baselines for N1-cyclobutylmethyl substituted pyrazole series. The cyclobutylmethyl moiety provides a defined incremental increase in lipophilicity and conformational constraint relative to smaller N1-alkyl substituents, enabling systematic evaluation of how these parameters correlate with in vitro permeability, metabolic stability, or off-target liability in early-stage drug discovery programs. The compound's commercial availability supports its use as a well-defined reference compound for such cross-series comparisons.

Custom Synthesis and Derivatization at the 3-Amino Handle

The 3-amino group on this pyrazole scaffold serves as a versatile handle for subsequent functionalization reactions, including acylation, sulfonylation, reductive amination, and diazotization with subsequent cross-coupling [3]. Researchers requiring a pyrazole core with a pre-installed N1-cyclobutylmethyl group and C5-methyl substitution should procure this compound as a starting material rather than attempting multi-step assembly from simpler pyrazoles. This procurement strategy reduces synthetic steps and avoids regioselectivity challenges inherent in late-stage N1-alkylation of 3-aminopyrazoles. The ≥95% purity specification ensures that subsequent derivatization chemistry proceeds without interference from positional isomers or residual starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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